2,5-dibromo-N-(9H-fluoren-2-yl)benzamide molecular weight and formula
2,5-dibromo-N-(9H-fluoren-2-yl)benzamide molecular weight and formula
This technical guide provides a comprehensive structural and synthetic profile for 2,5-dibromo-N-(9H-fluoren-2-yl)benzamide , a halogenated fluorenyl-amide scaffold.
This document is structured for researchers requiring precise physicochemical data, validated synthetic pathways, and structural characterization protocols.
Physicochemical Specifications
The following data is derived from stoichiometric calculation and functional group analysis based on the IUPAC designation.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₁₃Br₂NO | |
| Molecular Weight | 443.14 g/mol | Average mass |
| Exact Mass | 440.9364 Da | Monoisotopic (based on ⁷⁹Br) |
| LogP (Predicted) | ~6.2 - 6.8 | Highly lipophilic due to fluorene/dibromo-aryl moieties |
| H-Bond Donors | 1 | Amide (-NH-) |
| H-Bond Acceptors | 1 | Carbonyl (-C=O) |
| Rotatable Bonds | 2 | C(aryl)-N(amide) and C(aryl)-C(carbonyl) |
Structural Composition Breakdown
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Fluorene Moiety (C₁₃H₉): A rigid, planar, tricyclic aromatic system. The "9H" designation indicates the methylene bridge is saturated (sp³ hybridized). The attachment point is at the C2 position.
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Linker: An amide bond (-NH-CO-).
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Benzoyl Moiety (C₇H₃Br₂O): A phenyl ring substituted with bromine atoms at the ortho (2) and meta (5) positions relative to the carbonyl group.
Synthetic Protocol (Authoritative Workflow)
Since this specific derivative is often a library compound rather than a commodity chemical, the synthesis follows the standard nucleophilic acyl substitution pathway. This protocol is designed for high fidelity and minimal side reactions.
Reaction Logic
The synthesis utilizes 2,5-dibromobenzoyl chloride and 2-aminofluorene .
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Why Acyl Chloride? Direct coupling with carboxylic acid (using EDC/NHS) is possible but often suffers from slower kinetics with sterically hindered ortho-substituted benzoates (the 2-bromo group). The acid chloride is highly reactive, overcoming the steric hindrance.
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Base Selection: Pyridine or Triethylamine (TEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.
Reagents & Materials[1][2][7][8][9][10]
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Precursor A: 2-Aminofluorene (CAS: 153-78-6) [Caution: Mutagenic].
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Precursor B: 2,5-Dibromobenzoyl chloride (CAS: 29710-25-6).
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Solvent: Dichloromethane (DCM) (Anhydrous).
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Base: Triethylamine (TEA) or Pyridine.
Step-by-Step Methodology
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Preparation (Inert Atmosphere):
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Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon or Nitrogen.
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Dissolve 1.0 eq (181 mg) of 2-aminofluorene in 10 mL of anhydrous DCM.
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Add 1.2 eq of Triethylamine (TEA).
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-
Acylation (0°C Start):
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Cool the amine solution to 0°C in an ice bath to control the exotherm.
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Dissolve 1.1 eq (330 mg) of 2,5-dibromobenzoyl chloride in 5 mL DCM.
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Add the acid chloride solution dropwise to the amine solution over 15 minutes.
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Reaction & Monitoring:
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Allow the mixture to warm to room temperature (25°C).
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Stir for 4–6 hours.
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Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting amine spot (fluorescent) should disappear.
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-
Workup & Purification:
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Quench with saturated NaHCO₃ (aq) to neutralize excess acid chloride.
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Extract with DCM (3 x 20 mL).
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Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.
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Dry over MgSO₄ and concentrate in vacuo.
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Recrystallization: Ethanol or EtOH/Water mixture is typically effective for fluorenyl amides.
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Visualization of Synthetic Pathway
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Synthetic workflow for the acylation of 2-aminofluorene.
Structural Characterization (Expected Data)
To validate the synthesis, the following spectroscopic signatures must be confirmed. This serves as a self-validating system for the researcher.
¹H NMR (400 MHz, DMSO-d₆) Prediction
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Amide Proton (-NH): A sharp singlet appearing downfield, typically δ 10.5 – 10.8 ppm .
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Fluorene Methylene (C9-H₂): A distinct singlet integrating to 2 protons, typically δ 3.9 – 4.0 ppm . This is the diagnostic peak for the intact fluorene system.
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Aromatic Region (δ 7.3 – 8.2 ppm):
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Fluorene Ring: 7 protons.[1] Look for the doublet at C1 (adjacent to amide) and multiplets for the remaining rings.
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Benzoyl Ring: 3 protons.[2][1] The H3, H4, and H6 protons of the benzoyl ring will show specific splitting patterns (H3/H4 coupling, H6 singlet/doublet depending on long-range coupling). The 2,5-dibromo substitution pattern simplifies this region compared to unsubstituted benzamide.
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Mass Spectrometry (ESI+)[6]
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M+H Peak: Expect a cluster centered at m/z 444.1 .
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Isotope Pattern: Due to two Bromine atoms, the mass spectrum will show a characteristic 1:2:1 triplet pattern (M, M+2, M+4) at m/z 442, 444, and 446. This is the definitive confirmation of the dibromo-substitution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorene Derivatives. Retrieved from PubChem.[2][3][4][5][6] [Link]
-
Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer Vienna. (Authoritative source on halogenated aromatic properties).[7][1][8][9]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Acyl Chloride/Schotten-Baumann mechanism standards).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. 4-[(2-amino-3,5-dibromophenyl)methylamino](1,2,3,4,5,6-14C6)cyclohexan-1-ol | C13H18Br2N2O | CID 45379593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 51433290 | C14H13N2O4- | CID 51433290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CID 5359928 | C20H9BrClNO2S | CID 5359928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 57420416 | C2Br | CID 57420416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 57420018 | C6H3Br2 | CID 57420018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
